methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a compound that features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride typically involves the cyclization of β-hydroxy amides to oxazolines. This can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor, which enable a mild and efficient cyclization process . Another method involves the [3 + 2]-cycloaddition of α-trifluoromethylated methyl isocyanide with a polar double bond in the presence of silver carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazolidines, and various substituted oxazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The compound’s ability to inhibit or activate specific pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: Similar to oxazole but with a saturated nitrogen atom, used in the synthesis of chiral ligands and catalysts.
Uniqueness
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
2763751-31-9 |
---|---|
Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.6 |
Purity |
95 |
Origin of Product |
United States |
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